molecular formula C27H26Br2N2O7S B388722 ETHYL (2Z)-2-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-2-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B388722
M. Wt: 682.4g/mol
InChI Key: NYNBYAMGIPOTBY-AFPJDJCSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL (2Z)-2-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-2-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. Common synthetic routes may include:

    Condensation Reactions: Combining appropriate brominated and methoxylated aromatic aldehydes with thiazolopyrimidine precursors.

    Cyclization Reactions: Formation of the thiazolopyrimidine ring system under specific conditions, such as heating with suitable catalysts.

    Esterification: Introduction of the ethyl ester group through esterification reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

ETHYL (2Z)-2-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of specific functional groups using reducing agents.

    Substitution: Halogen substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its biological activities, such as antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-2-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Signal Transduction: Affecting cellular signaling pathways to exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Compounds with similar core structures but different substituents.

    Brominated Aromatics: Compounds with bromine atoms attached to aromatic rings.

    Methoxylated Aromatics: Compounds with methoxy groups attached to aromatic rings.

Uniqueness

ETHYL (2Z)-2-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific combination of brominated and methoxylated aromatic rings, along with the thiazolopyrimidine core. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C27H26Br2N2O7S

Molecular Weight

682.4g/mol

IUPAC Name

ethyl (2Z)-5-(2-bromo-4,5-dimethoxyphenyl)-2-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H26Br2N2O7S/c1-7-38-26(33)23-13(2)30-27-31(24(23)15-10-20(36-5)21(37-6)11-16(15)28)25(32)22(39-27)9-14-8-17(29)19(35-4)12-18(14)34-3/h8-12,24H,7H2,1-6H3/b22-9-

InChI Key

NYNBYAMGIPOTBY-AFPJDJCSSA-N

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3Br)OC)OC)C(=O)C(=CC4=CC(=C(C=C4OC)OC)Br)S2)C

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3Br)OC)OC)C(=O)/C(=C/C4=CC(=C(C=C4OC)OC)Br)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3Br)OC)OC)C(=O)C(=CC4=CC(=C(C=C4OC)OC)Br)S2)C

Origin of Product

United States

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